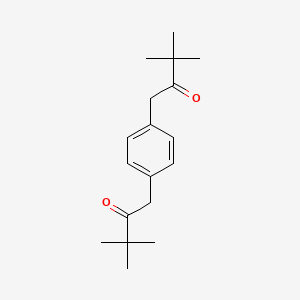
1,1'-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is a chemical compound characterized by the presence of two 3,3-dimethylbutan-2-one groups attached to a 1,4-phenylene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenylene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Pinacolone (3,3-dimethylbutan-2-one): A simpler ketone with similar reactivity.
1,4-Diacetylbenzene: Another compound with a phenylene core and ketone groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(3,3-dimethylbutan-2-one) is unique due to the presence of two bulky 3,3-dimethylbutan-2-one groups attached to a phenylene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
74824-50-3 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[4-(3,3-dimethyl-2-oxobutyl)phenyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C18H26O2/c1-17(2,3)15(19)11-13-7-9-14(10-8-13)12-16(20)18(4,5)6/h7-10H,11-12H2,1-6H3 |
InChIキー |
KLYSTXCGTGCRRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC1=CC=C(C=C1)CC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
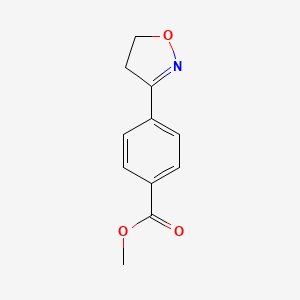
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)


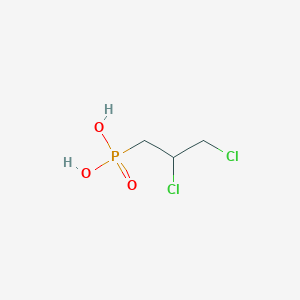
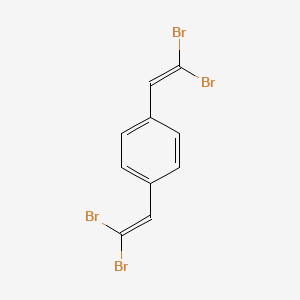
![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)

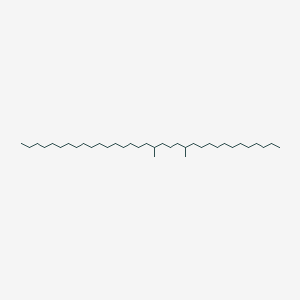
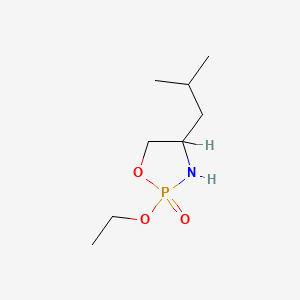
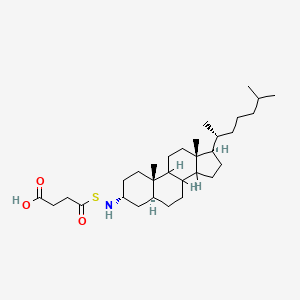
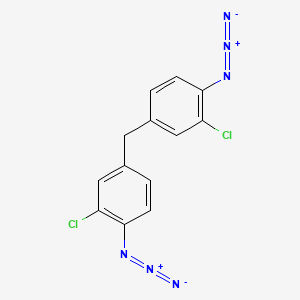
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
